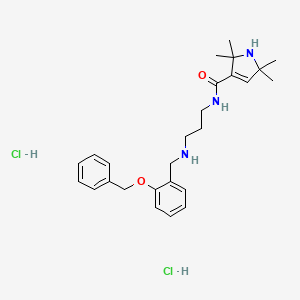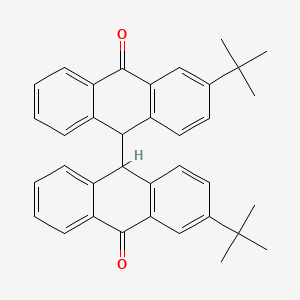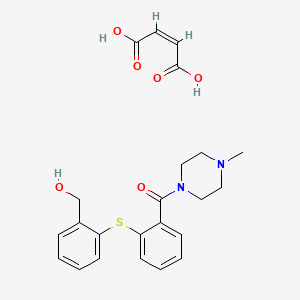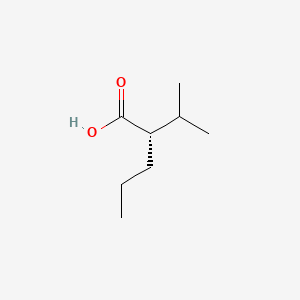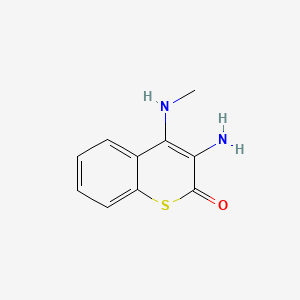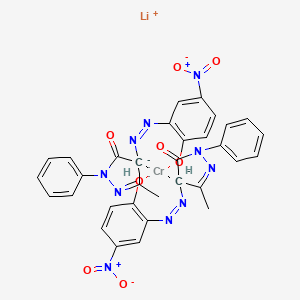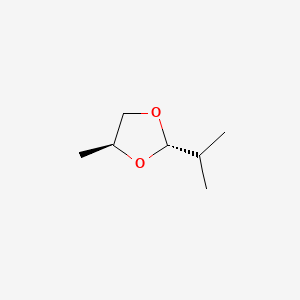
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is a chemical compound with the molecular formula C7H14O2. It is a stereoisomer with two defined stereocenters. This compound is part of the dioxolane family, which are cyclic ethers commonly used in various chemical applications due to their stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- can be synthesized through the reaction of isopropyl alcohol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In industrial settings, the production of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the final product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. Its stability and reactivity make it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- cis-2-Isopropyl-4-methyl-1,3-dioxolane
- 1,3-Dioxolane, 4-methyl-2-propyl-
- 1,3-Dioxolane, 2-ethyl-4-methyl-
Uniqueness
2-Isopropyl-4-methyl-1,3-dioxolane, (2S,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer’s defined stereocenters make it particularly valuable in stereoselective synthesis and studies involving chiral environments .
Propiedades
Número CAS |
122045-40-3 |
|---|---|
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(2S,4S)-4-methyl-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3/t6-,7-/m0/s1 |
Clave InChI |
NWXXKKDLGZLEGH-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1CO[C@@H](O1)C(C)C |
SMILES canónico |
CC1COC(O1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
